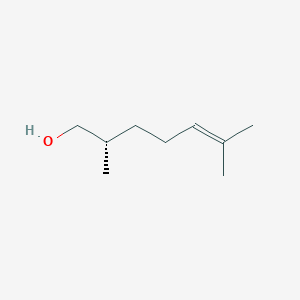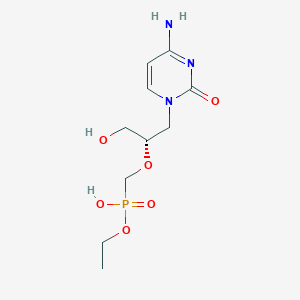
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves several steps. The key synthetic route includes the reaction of cytosine with an appropriate phosphonate ester under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide. The reaction is carried out at a temperature range of 0-25°C to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified nucleoside analogs with altered functional groups .
Wissenschaftliche Forschungsanwendungen
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral properties, particularly against DNA viruses.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of viral infections and certain types of cancer.
Industry: It is used in the development of diagnostic tools and assays for detecting viral infections.
Wirkmechanismus
The mechanism of action of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA. By inhibiting this enzyme, the compound effectively prevents the proliferation of the virus .
Vergleich Mit ähnlichen Verbindungen
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is similar to other nucleoside analogs such as cidofovir and acyclovir. it is unique in its specific structure, which includes an ethylphosphonomethoxy group that enhances its stability and bioavailability. Similar compounds include:
Cidofovir: Another nucleoside analog with antiviral properties.
Acyclovir: A widely used antiviral agent for the treatment of herpes simplex virus infections.
This compound’s unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1312776-50-3 |
|---|---|
Molekularformel |
C10H18N3O6P |
Molekulargewicht |
307.24 g/mol |
IUPAC-Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C10H18N3O6P/c1-2-19-20(16,17)7-18-8(6-14)5-13-4-3-9(11)12-10(13)15/h3-4,8,14H,2,5-7H2,1H3,(H,16,17)(H2,11,12,15)/t8-/m0/s1 |
InChI-Schlüssel |
VLXLHNRGQDFHAA-QMMMGPOBSA-N |
Isomerische SMILES |
CCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O |
Kanonische SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




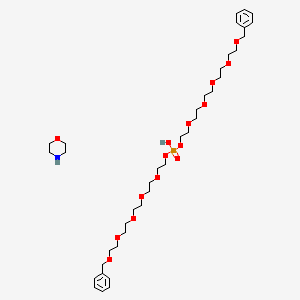
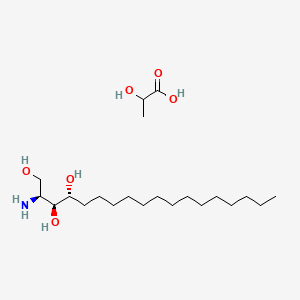
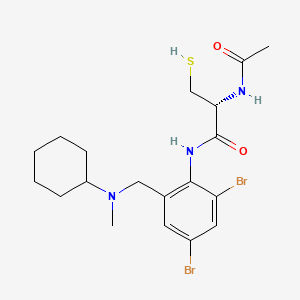
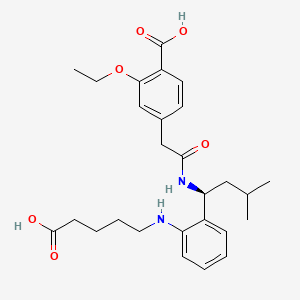
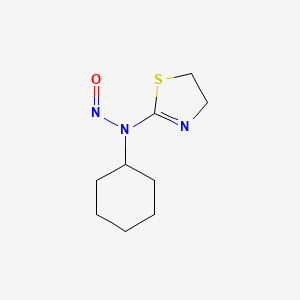
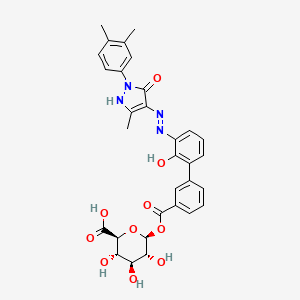
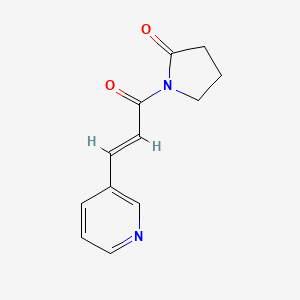
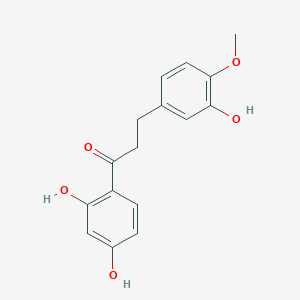
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)

